Isoquinoline-4-carbaldehyde

Description

The exact mass of the compound Isoquinoline-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoquinoline-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

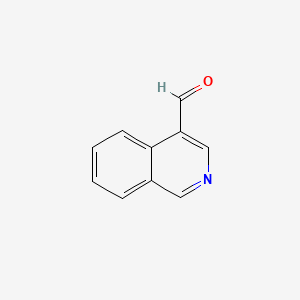

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQQJLYJLDQGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446531 | |

| Record name | Isoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22960-16-3 | |

| Record name | Isoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural features of isoquinoline-4-carbaldehyde. An essential building block in synthetic organic chemistry, this compound serves as a critical precursor for a wide array of complex molecules and heterocyclic systems.[1][2] Its unique structure, combining the aromatic isoquinoline scaffold with a reactive aldehyde functional group, makes it a molecule of significant interest in medicinal chemistry and materials science.[1][3] This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.

Core Chemical and Physical Properties

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound that typically appears as a yellow to orange or off-white to yellow-brown solid.[3][4] It is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide.[1] The quantitative physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [1][5] |

| Molecular Weight | 157.17 g/mol | [1][5] |

| CAS Number | 22960-16-3 | [1][5] |

| Melting Point | 101-106 °C | [1][3] |

| Boiling Point | 331.7 ± 15.0 °C (Predicted) | [1] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 162.4 °C | [1] |

| pKa | 3.49 ± 0.10 (Predicted) | [1] |

| InChI Key | RNQQJLYJLDQGGL-UHFFFAOYSA-N | [1][5] |

| SMILES | O=Cc1cncc2ccccc12 | [3] |

Molecular Structure and Spectroscopic Data

The structure of isoquinoline-4-carbaldehyde consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core, with a carbaldehyde group substituted at the C-4 position.[2][3] This arrangement confers a unique electronic and steric environment that dictates its chemical reactivity.

Caption: Chemical structure of isoquinoline-4-carbaldehyde.

Spectroscopic Analysis

Spectroscopic methods are crucial for the unambiguous identification of isoquinoline-4-carbaldehyde. The following ¹H NMR data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 10.41 (s, 1H, -CHO), 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H).[4]

Chemical Synthesis and Reactivity

Isoquinoline-4-carbaldehyde is a valuable synthetic intermediate. Its preparation can be achieved through various methods, with one common laboratory-scale synthesis detailed below.

Experimental Protocol: Synthesis from 4-Bromoisoquinoline

This procedure involves the lithiation of 4-bromoisoquinoline followed by formylation with N,N-dimethylformamide (DMF).

Materials:

-

4-Bromoisoquinoline (2.0 g, 9.6 mmol)

-

Anhydrous Tetrahydrofuran (THF) (30 mL)

-

n-Butyllithium (2.5 M solution in THF, 4.0 mL, 10 mmol)

-

N,N-Dimethylformamide (DMF) (730 mg, 10 mmol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-bromoisoquinoline in 30 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -65 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -65 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Add N,N-dimethylformamide dropwise, and continue stirring for 1 hour at -65 °C.

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography (elution gradient: 0-100% ethyl acetate in petroleum ether) to yield pure isoquinoline-4-carbaldehyde.[4]

Caption: Workflow for the synthesis of isoquinoline-4-carbaldehyde.

Chemical Reactivity

The reactivity of isoquinoline-4-carbaldehyde is dominated by its aldehyde group and the electronic nature of the isoquinoline ring system.

-

Aldehyde Group Reactivity: The aldehyde functional group is highly electrophilic and readily undergoes nucleophilic addition reactions. It is a key site for transformations such as condensation reactions to form imines, Knoevenagel condensation, and Michael additions, making it a versatile handle for constructing more complex molecules.[1][2]

-

Isoquinoline Ring Reactivity: The isoquinoline ring itself can participate in substitution reactions. Nucleophilic substitution is generally favored at the C-1 position, while electrophilic substitution occurs on the benzene ring, typically at the C-5 and C-8 positions.

Caption: Key reactive sites of isoquinoline-4-carbaldehyde.

Applications in Research and Drug Development

Isoquinoline-4-carbaldehyde is a crucial building block in the synthesis of a wide range of organic compounds.[1] Its derivatives are of particular interest in pharmaceutical research. The isoquinoline scaffold is present in numerous biologically active natural products, including a large class of alkaloids.[1] Consequently, isoquinoline-4-carbaldehyde serves as a starting material for the synthesis of novel analogues with potential therapeutic applications.[1] Research has shown that various isoquinoline derivatives exhibit promising biological activities, including antimicrobial, anticancer, and antifungal properties.[1][3] This makes isoquinoline-4-carbaldehyde a valuable precursor for developing new drug candidates targeting a spectrum of diseases.[1]

References

The Biological Potential of Isoquinoline-4-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities. This structural motif is a cornerstone in medicinal chemistry, serving as a template for the development of drugs with anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The strategic placement of a carbaldehyde (formyl) group at the C-4 position of the isoquinoline ring provides a highly versatile chemical handle. This reactive aldehyde group facilitates the synthesis of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones, enabling extensive exploration of structure-activity relationships (SAR) and the optimization of therapeutic agents. This guide provides an in-depth overview of the biological activities of isoquinoline-4-carbaldehyde derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Biological Activities

The derivatization of the 4-carbaldehyde group leads to compounds with significant biological potential, particularly in oncology. The following tables summarize the quantitative data for key derivatives, primarily focusing on thiosemicarbazones, which have been a major area of investigation.

Table 1: Anticancer Activity of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

While specific data for isoquinoline-4-carbaldehyde derivatives is emerging, extensive research on the closely related isoquinoline-1-carboxaldehyde thiosemicarbazones provides valuable insights into the potential of this compound class. These compounds have demonstrated potent cytotoxic effects across various cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-13 | MIA PaCa-2 | Pancreatic | Low-to-mid nM range | [4] |

| HCT-13 | H69AR | Small Cell Lung Carcinoma | Low-to-mid nM range | [4] |

| HCT-13 | PC3 | Prostate | Low-to-mid nM range | [4] |

| HCT-13 | MOLM13 | Acute Myeloid Leukemia | Low-to-mid nM range | [4] |

Note: The anticancer activities of these compounds are often enhanced in the presence of physiologically relevant levels of copper.[4][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation and comparison of the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for cytotoxicity of potential anticancer agents.[6][7]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., isoquinoline-4-carbaldehyde derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

Synthesis and Derivatization Workflow

The 4-carbaldehyde group is a key starting point for creating a diverse range of derivatives through straightforward chemical reactions.

Caption: General workflow for synthesizing derivatives from isoquinoline-4-carbaldehyde.

Experimental Workflow for Anticancer Drug Screening

A typical pipeline for identifying and characterizing novel anticancer compounds involves multiple stages of screening and analysis.

Caption: Experimental workflow for screening potential anticancer agents.

Simplified Apoptosis Signaling Pathway

Many anticancer isoquinoline derivatives exert their effect by inducing programmed cell death, or apoptosis, often through the generation of reactive oxygen species (ROS).

Caption: Simplified pathway of ROS-induced apoptosis by thiosemicarbazones.

Conclusion and Future Perspectives

Isoquinoline-4-carbaldehyde is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of derivatives with potent biological activities. The corresponding thiosemicarbazones, in particular, have emerged as highly promising anticancer agents, with low nanomolar efficacy in various cancer models.[4][5] Their mechanism, often involving copper-dependent ROS production and induction of apoptosis, presents a compelling avenue for targeting aggressive tumors.[2] Future research should focus on expanding the library of derivatives from the 4-carbaldehyde template, exploring different functionalities beyond thiosemicarbazones, and conducting thorough in vivo evaluations to translate the promising in vitro results into tangible therapeutic candidates. Further investigation into their antimicrobial and enzyme-inhibitory potential is also warranted to fully explore the therapeutic breadth of this versatile chemical class.

References

- 1. Stork: Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone [storkapp.me]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde (CAS Number: 22960-16-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-carbaldehyde, with the CAS number 22960-16-3, is a pivotal aromatic heterocyclic aldehyde.[1][2] It serves as a crucial building block in organic synthesis, particularly in the construction of complex isoquinoline alkaloids and other polycyclic systems.[3] Its unique chemical architecture, featuring a reactive aldehyde group on the isoquinoline scaffold, makes it a valuable precursor for the development of novel therapeutic agents and functional materials. Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and known applications of Isoquinoline-4-carbaldehyde, with a focus on experimental details to aid researchers in their scientific endeavors.

Chemical and Physical Properties

Isoquinoline-4-carbaldehyde is typically a yellow to brown solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22960-16-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇NO | [1][2][3][4] |

| Molecular Weight | 157.17 g/mol | [2][3][4] |

| IUPAC Name | isoquinoline-4-carbaldehyde | [4] |

| Synonyms | 4-Isoquinolinecarboxaldehyde, 4-Formylisoquinoline | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 101-106 °C | |

| Boiling Point | 331.7 °C at 760 mmHg (Predicted) | |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide. | |

| InChI Key | RNQQJLYJLDQGGL-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1cncc2ccccc12 |

Spectral Data

The structural elucidation of Isoquinoline-4-carbaldehyde is supported by various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | A detailed ¹H NMR spectrum is available, providing characteristic shifts for the aromatic and aldehydic protons. |

| ¹³C NMR | Spectral data for the parent isoquinoline is available and can be used as a reference for predicting the shifts for Isoquinoline-4-carbaldehyde. |

| IR Spectroscopy | Infrared spectroscopy would show characteristic absorption bands for the C=O stretching of the aldehyde group and the C=N and C=C stretching of the isoquinoline ring. |

| Mass Spectrometry | Mass spectrometry data is available, which is crucial for confirming the molecular weight and fragmentation pattern of the compound.[4] |

Synthesis and Experimental Protocols

The synthesis of Isoquinoline-4-carbaldehyde can be achieved through various synthetic routes. The most well-documented method involves the formylation of a pre-functionalized isoquinoline.

Synthesis from 4-Bromoisoquinoline

A common and effective method for the preparation of Isoquinoline-4-carbaldehyde is the lithium-halogen exchange of 4-bromoisoquinoline followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the resulting dark solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Isoquinoline-4-carbaldehyde as a solid.

Logical Workflow for the Synthesis of Isoquinoline-4-carbaldehyde from 4-Bromoisoquinoline:

Caption: Synthesis of Isoquinoline-4-carbaldehyde.

Alternative Synthetic Strategies

While the above protocol is widely used, other modern synthetic methods for the preparation of isoquinoline derivatives could potentially be adapted for the synthesis of Isoquinoline-4-carbaldehyde. These include:

-

Palladium-Catalyzed Reactions: Methods such as the Suzuki or Stille coupling of a suitable 4-substituted isoquinoline with a formyl equivalent, or palladium-catalyzed formylation of 4-haloisoquinolines could be explored.[5][6][7]

-

Direct C-H Functionalization: Recent advances in C-H activation could enable the direct formylation of the isoquinoline core at the C4 position, offering a more atom-economical approach.[6][8][9]

Detailed, optimized protocols for these specific transformations for Isoquinoline-4-carbaldehyde are not yet widely reported in the literature.

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality at the C4 position of the isoquinoline ring makes this compound a versatile intermediate for a variety of chemical transformations.

-

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to afford secondary alcohols.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of 4-(aminomethyl)isoquinoline derivatives.

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, nitriles) can be used to construct more complex side chains at the C4 position.

These transformations allow for the elaboration of the Isoquinoline-4-carbaldehyde core into a wide array of more complex molecules with potential biological activity. While specific quantitative biological data for Isoquinoline-4-carbaldehyde is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore.[10] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[11]

-

Antimicrobial Activity: The isoquinoline nucleus is found in numerous compounds with antibacterial and antifungal properties.[1]

-

Antiviral Activity: Certain isoquinoline derivatives have shown promise as antiviral agents.

The primary role of Isoquinoline-4-carbaldehyde in drug development is as a key intermediate for the synthesis of these more complex and biologically active isoquinoline derivatives.

Logical Relationship of Isoquinoline-4-carbaldehyde in Drug Discovery:

Caption: Role in Drug Discovery.

Signaling Pathways of Isoquinoline Derivatives

While there is no specific information available regarding the direct interaction of Isoquinoline-4-carbaldehyde with cellular signaling pathways, the broader class of isoquinoline alkaloids is known to modulate various key pathways implicated in disease. It is plausible that derivatives synthesized from Isoquinoline-4-carbaldehyde could exhibit similar activities. Some of the key signaling pathways affected by isoquinoline alkaloids include:

-

NF-κB Signaling Pathway: Some isoquinoline derivatives have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and is a common target for anticancer drugs. Certain isoquinoline alkaloids have been found to modulate this pathway.[3]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of various cellular processes, and its dysregulation is often associated with cancer. Isoquinoline alkaloids have been reported to interfere with this pathway.[12]

Further research is required to determine if Isoquinoline-4-carbaldehyde or its direct derivatives interact with these or other signaling pathways.

General Overview of Signaling Pathways Modulated by Isoquinoline Alkaloids:

References

- 1. CAS 22960-16-3: Isoquinoline-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. Isoquinoline-4-carbaldehyde | 22960-16-3 | FI42564 [biosynth.com]

- 3. abmole.com [abmole.com]

- 4. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical Characteristics of 4-Formylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylisoquinoline, also known as isoquinoline-4-carbaldehyde, is an aromatic heterocyclic aldehyde with the chemical formula C₁₀H₇NO.[1] Its structure, featuring an isoquinoline core with an aldehyde group at the 4-position, makes it a valuable intermediate in synthetic organic chemistry and a compound of interest in medicinal chemistry. The reactivity of the aldehyde group allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the known physical and spectral characteristics of 4-formylisoquinoline, along with relevant experimental protocols.

Core Physical Properties

The physical state of 4-formylisoquinoline is a solid, appearing as a white to yellow substance.[2] Limited quantitative data regarding its physical properties is available in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 22960-16-3 | [1] |

| Melting Point | 101-106 °C | [2] |

| Boiling Point | 331.7 ± 15.0 °C (Predicted) | [2] |

| Appearance | White to yellow solid | [2] |

| Solubility | No quantitative data available. General solubility principles suggest it is likely soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-formylisoquinoline. Below are the available spectral data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-formylisoquinoline in deuterated chloroform (CDCl₃) are as follows:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 10.41 | s | - | 1H, Aldehyde proton (-CHO) |

| 9.45 | s | - | 1H, Aromatic proton |

| 9.22 | d | 8.4 Hz | 1H, Aromatic proton |

| 8.96 | s | - | 1H, Aromatic proton |

| 8.10 | d | 8.4 Hz | 1H, Aromatic proton |

| 7.96-7.92 | m | - | 1H, Aromatic proton |

| 7.76 | t | 8.4 Hz | 1H, Aromatic proton |

Source:[2]

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): ~190-200 ppm

-

Aromatic Carbons: ~120-150 ppm

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 4-formylisoquinoline are not available. However, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

-

Aromatic C-H stretch: 3000-3100 cm⁻¹

-

Aldehyde C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹

-

C=O (carbonyl) stretch: A strong band around 1700 cm⁻¹

-

C=C and C=N (aromatic ring) stretches: 1400-1600 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of 4-formylisoquinoline are not published. However, a documented synthesis protocol and general methodologies for characterization are provided below.

Synthesis of 4-Formylisoquinoline

A common method for the synthesis of 4-formylisoquinoline is through the formylation of an isoquinoline precursor. One documented procedure involves the reaction of 4-bromoisoquinoline with a formylating agent.

Materials:

-

4-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 4-bromoisoquinoline in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction mixture at this temperature for a specified time to allow for lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Continue stirring at the low temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 4-formylisoquinoline.

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the substance.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve a small amount of the purified 4-formylisoquinoline in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a nuclear magnetic resonance spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Obtain the infrared spectrum using an FT-IR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like 4-formylisoquinoline.

References

molecular formula and weight of Isoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Isoquinoline-4-carbaldehyde, a key intermediate in synthetic organic and medicinal chemistry.

Core Compound Data

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound featuring an isoquinoline ring system with an aldehyde group at the fourth position.[1] This structure, particularly the reactive aldehyde group, makes it a valuable precursor for a wide range of more complex molecules.[1][2]

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [1][2][3][4][5] |

| Molecular Weight | 157.17 g/mol | [1][3][4][5] |

| IUPAC Name | isoquinoline-4-carbaldehyde | [1][4] |

| CAS Number | 22960-16-3 | [1][3][5] |

| Appearance | Yellow to orange/brown crystal, liquid, or solid | [2][3] |

| Melting Point | 80-82 °C or 101-106 °C | [3] |

| Boiling Point (Predicted) | 331.7±15.0 °C | [3] |

| Density (Predicted) | 1.223±0.06 g/cm³ | [3] |

Experimental Protocols

Synthesis of Isoquinoline-4-carbaldehyde from 4-Bromoisoquinoline [6]

This protocol details a common laboratory-scale synthesis method.

Materials:

-

4-bromoisoquinoline (2.0 g, 9.6 mmol)

-

Anhydrous tetrahydrofuran (THF), redistilled (30 mL)

-

n-Butyllithium (n-BuLi), 2.5 M solution in THF (4.0 mL, 10 mmol)

-

N,N-dimethylformamide (DMF) (730 mg, 10 mmol)

-

Saturated aqueous ammonium chloride solution (100 mL)

-

Ethyl acetate (150 mL)

-

Brine (100 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromoisoquinoline in 30 mL of redistilled THF in a suitable reaction vessel.

-

Cool the solution to -65°C using a cooling bath.

-

Slowly add n-butyllithium dropwise to the cooled solution. Maintain the temperature at -65°C and stir the reaction mixture for 30 minutes.

-

Add N,N-dimethylformamide dropwise to the mixture. Continue stirring for 1 hour while maintaining the temperature at -65°C.

-

After 1 hour, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Perform a liquid-liquid extraction using ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, using an elution gradient of 0-100% ethyl acetate in petroleum ether.

-

The final product is isolated as a yellow solid (yield: 36%).

Applications in Synthesis and Drug Discovery

Isoquinoline-4-carbaldehyde is a versatile building block primarily used in the synthesis of more complex heterocyclic compounds and potential drug candidates.[1][3] Its aldehyde functional group is amenable to various chemical transformations, such as Knoevenagel condensation and Michael addition reactions.[3]

This synthetic utility allows for the construction of diverse molecular scaffolds. Researchers leverage this compound as a starting material for synthesizing isoquinoline alkaloids and their analogues, which are investigated for various biological activities, including potential anticancer and antimicrobial properties.[1][2]

The logical workflow from the starting material to its potential applications is illustrated in the diagram below.

References

- 1. Buy Isoquinoline-4-carbaldehyde | 22960-16-3 [smolecule.com]

- 2. CAS 22960-16-3: Isoquinoline-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isoquinolinecarboxaldehyde 97 22960-16-3 [sigmaaldrich.com]

- 6. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]

The Natural Occurrence of Isoquinoline Alkaloids in Plants: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core

Introduction

Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites found predominantly in the plant kingdom. With approximately 2,500 known structures, these compounds exhibit a wide array of pharmacological activities, making them a focal point for research, drug discovery, and development.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of isoquinoline alkaloids in plants, their biosynthesis, distribution, and the analytical methodologies employed for their study. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[1][3] A series of enzymatic reactions convert tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[1][4] The condensation of these two molecules leads to the formation of (S)-norcoclaurine, the central precursor for the majority of isoquinoline alkaloids.

The biosynthetic pathway then diverges to produce a wide variety of structural skeletons. A pivotal intermediate in many of these pathways is (S)-reticuline, which serves as a branch point for the synthesis of prominent classes of isoquinoline alkaloids, including protoberberines, benzophenanthridines, and morphinans.[1][4] A key enzyme, the berberine bridge enzyme (BBE), catalyzes the conversion of (S)-reticuline to (S)-scoulerine, the precursor to the protoberberine scaffold.[5]

Distribution in the Plant Kingdom

Isoquinoline alkaloids are predominantly found in a select number of plant families. The most notable of these are:

-

Papaveraceae: This family is renowned for producing a wide array of isoquinoline alkaloids, with the opium poppy (Papaver somniferum) being the most prominent member. It is the source of morphinan alkaloids such as morphine and codeine, as well as other types like papaverine and noscapine.[2][6]

-

Berberidaceae: This family is characterized by the presence of protoberberine alkaloids, with berberine being a significant constituent. Species of the genus Berberis are well-known producers of berberine.[2]

-

Menispermaceae: This family is a rich source of diverse isoquinoline alkaloids, including bisbenzylisoquinoline alkaloids.

-

Ranunculaceae: Various members of this family are known to produce isoquinoline alkaloids.

-

Fumariaceae: This family also contains a variety of isoquinoline alkaloids.[2]

Quantitative Data on Isoquinoline Alkaloid Content

The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, the specific organ, the developmental stage, and environmental conditions. The following tables summarize quantitative data for some of the most well-studied isoquinoline alkaloids.

Table 1: Quantitative Content of Berberine and Palmatine in Berberis Species

| Plant Species | Plant Part | Berberine Content (µg/g dry weight) | Palmatine Content (µg/g dry weight) | Reference |

| Berberis darwinii | Roots | Up to 26482.20 | Up to 9978.27 | [2] |

| Berberis darwinii | Stems | - | - | [2] |

| Berberis darwinii | Leaves | 1136.34 ± 27.45 to 1636.77 ± 370.87 | 78.09 ± 27.45 to 143.48 ± 81.48 | [2] |

| Berberis cretica | Roots | 5.382 ± 0.41% | 1.815 ± 0.21% | [7] |

| Berberis asiatica | - | 1.74% ± 0.032 | 1.63% ± 0.028 | [8] |

| Berberis lycium | - | 0.165% ± 0.009 | - | [8] |

| Berberis tinctoria | - | - | 0.046% ± 0.001 | [8] |

Table 2: Quantitative Content of Sanguinarine and Chelerythrine in Sanguinaria canadensis

| Plant Part | Developmental Stage | Sanguinarine Content (mg/g dry weight) | Chelerythrine Content (mg/g dry weight) | Reference |

| Rhizome | Before flowering | 4.8543 | 2.72 | [5] |

| Rhizome | During flowering | 9.59 | 5.35 | [5] |

| Rhizome | After flowering | 6.92 | 6.87 | [5] |

Table 3: Quantitative Content of Morphine and Codeine in Papaver somniferum

| Plant Part | Morphine Content (mg/100g dry weight) | Codeine Content (mg/100g dry weight) | Reference |

| Dried Capsules | 152 - 676 (average 362) | Average 25 | [9] |

| Seeds | 0 - 47 (average 18) | 0 - 19 (average 5) | [9] |

| Latex | Approximately 12% | - | [6] |

Experimental Protocols

The isolation and analysis of isoquinoline alkaloids from plant material involve a series of steps, from extraction to purification and structural elucidation.

Protocol for Ultrasonic-Assisted Extraction (UAE) of Alkaloids

Ultrasonic-assisted extraction is an efficient method for extracting alkaloids from plant materials, utilizing acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Materials and Equipment:

-

Dried and powdered plant material

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

-

Ultrasonic bath or probe sonicator

-

Beakers or flasks

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of the dried, powdered plant material (e.g., 1 gram).

-

Add a defined volume of the chosen extraction solvent to the plant material in a beaker or flask (e.g., a 1:10 solid-to-liquid ratio).

-

Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a specified frequency (e.g., 42 kHz) and power for a set duration (e.g., 20-30 minutes).[10] The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.

-

After sonication, separate the extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for Acid-Base Partitioning for Alkaloid Purification

This protocol is a classic method for selectively separating basic alkaloids from neutral and acidic compounds in a crude extract.

Materials and Equipment:

-

Crude plant extract

-

Immiscible organic solvent (e.g., chloroform, dichloromethane, ethyl acetate)

-

Aqueous acid solution (e.g., 1-5% HCl or H₂SO₄)

-

Aqueous base solution (e.g., dilute NH₄OH or Na₂CO₃)

-

Separatory funnel

-

pH meter or pH paper

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a mixture of an immiscible organic solvent and an aqueous acid solution.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated alkaloid salts will partition into the aqueous layer, while neutral and acidic compounds will remain in the organic layer.

-

Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid solution two more times to ensure complete transfer of alkaloids.

-

Combine all the aqueous extracts.

-

Slowly add the aqueous base solution to the combined aqueous extracts while monitoring the pH. Adjust the pH to be alkaline (e.g., pH 9-11) to deprotonate the alkaloid salts and liberate the free bases.

-

Add a fresh portion of the immiscible organic solvent to the basified aqueous solution in a clean separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. The free alkaloid bases will now partition into the organic layer.

-

Drain the lower organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

-

Combine all the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified alkaloid fraction.

Protocol for HPLC-MS/MS Analysis of Isoquinoline Alkaloids

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of isoquinoline alkaloids in complex mixtures.

Materials and Equipment:

-

Purified alkaloid extract or standards

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC-grade additives (e.g., formic acid, acetic acid)

-

HPLC system with a suitable column (e.g., C18 reversed-phase)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the purified alkaloid extract or standards in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

Set up the HPLC system with a reversed-phase column.

-

Prepare the mobile phases. A common mobile phase system consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Develop a gradient elution program to achieve optimal separation of the target alkaloids. An example gradient could be starting with a low percentage of the organic phase and gradually increasing it over the run time.[11]

-

Set the column temperature (e.g., 25-40 °C) and the flow rate (e.g., 0.2-1.0 mL/min).

-

Inject a specific volume of the prepared sample.

-

-

Mass Spectrometric Detection:

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows, for maximum ionization of the target alkaloids.

-

Operate the mass spectrometer in positive ion mode, as alkaloids readily form protonated molecules [M+H]⁺.

-

For targeted analysis, set up multiple reaction monitoring (MRM) transitions for each alkaloid of interest. This involves selecting the precursor ion (the protonated molecule) and a specific product ion generated by collision-induced dissociation.

-

For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify unknown alkaloids by comparing their fragmentation patterns with spectral libraries or through de novo structural elucidation.

-

-

Data Analysis:

-

Identify the alkaloids in the sample by comparing their retention times and mass spectra with those of authentic standards or with data from spectral libraries.

-

For quantitative analysis, construct a calibration curve using serial dilutions of the standard compounds and determine the concentration of the alkaloids in the sample by interpolation.

-

Conclusion

The study of isoquinoline alkaloids in plants is a dynamic and evolving field with significant implications for pharmacology and medicine. This technical guide has provided a foundational understanding of their biosynthesis, distribution, and quantitative occurrence. The detailed experimental protocols offer a practical framework for researchers to extract, purify, and analyze these valuable natural products. As analytical techniques continue to advance, our ability to uncover the full spectrum of isoquinoline alkaloids in the plant kingdom and to harness their therapeutic potential will undoubtedly expand.

References

- 1. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opium - Wikipedia [en.wikipedia.org]

- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kirj.ee [kirj.ee]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Chemical Stability of Isoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group appended to the isoquinoline scaffold, renders it a versatile precursor for a diverse array of complex molecules, including alkaloids and various heterocyclic systems. This guide provides a comprehensive overview of the chemical reactivity and stability of Isoquinoline-4-carbaldehyde, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical transformations.

Chemical Identity and Physical Properties

Isoquinoline-4-carbaldehyde is an aromatic aldehyde with the molecular formula C₁₀H₇NO.[1] It exists as a yellow to orange crystalline solid and is soluble in various organic solvents such as ethanol, ether, and dimethyl sulfoxide.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 22960-16-3 | [1] |

| Appearance | Yellow to orange crystal or liquid | [2] |

| Melting Point | 101-106 °C | [3] |

| Boiling Point (Predicted) | 331.7 ± 15.0 °C | [3] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.49 ± 0.10 | [3] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Isoquinoline-4-carbaldehyde in CDCl₃ shows characteristic signals for the aldehyde proton and the aromatic protons of the isoquinoline ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 10.41 | s | -CHO | [3] |

| 9.45 | s | H-3 | [3] |

| 9.22 | d (J = 8.4 Hz) | H-5 or H-8 | [3] |

| 8.96 | s | H-1 | [3] |

| 8.10 | d (J = 8.4 Hz) | H-5 or H-8 | [3] |

| 7.96-7.92 | m | Aromatic H | [3] |

| 7.76 | t (J = 8.4 Hz) | Aromatic H | [3] |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of Isoquinoline-4-carbaldehyde is predicted to show a protonated molecular ion [M+H]⁺ at m/z 158.1.[4]

Chemical Stability

The stability of Isoquinoline-4-carbaldehyde is influenced by environmental factors such as pH, light, and temperature. While specific quantitative stability data for this compound is limited, general principles for aromatic aldehydes and isoquinoline derivatives apply.

-

pH Stability: Under strongly acidic conditions, the aldehyde group may undergo acid-catalyzed hydration to form a geminal diol, a reaction that is typically reversible.[5] In the presence of a strong base, aromatic aldehydes lacking α-hydrogens, such as Isoquinoline-4-carbaldehyde, can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[5] The isoquinoline nitrogen can be protonated in acidic media, which can affect the molecule's overall electron density and reactivity.[5]

-

Photostability: Exposure to UV and visible light can lead to photodegradation.[6] It is recommended to store the compound in a dark place to minimize light-induced degradation.

-

Thermal Stability: While specific data is unavailable for Isoquinoline-4-carbaldehyde, studies on similar heterocyclic compounds suggest that thermal decomposition occurs at elevated temperatures.[7][8] For long-term storage, it is advisable to keep the compound in a cool and dry place.

Chemical Reactivity and Synthetic Applications

The reactivity of Isoquinoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the nucleophilic and electrophilic characteristics of the isoquinoline ring system.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, making Isoquinoline-4-carbaldehyde a valuable precursor in organic synthesis.[9]

Isoquinoline-4-carbaldehyde readily undergoes condensation reactions with active methylene compounds in the presence of a base catalyst. A general protocol for the Knoevenagel condensation is provided below.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve Isoquinoline-4-carbaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent such as ethanol or water.

-

Add a catalytic amount of a weak base, for example, piperidine or ammonium acetate (0.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

Wash the solid product with cold solvent to remove any unreacted starting materials and the catalyst.

-

The product can be further purified by recrystallization.

Note: Yields for Knoevenagel condensations with aromatic aldehydes are typically high, often ranging from 50% to over 90%, depending on the specific substrates and reaction conditions.[10][11][12][13]

The Wittig reaction provides a reliable method for converting the aldehyde group of Isoquinoline-4-carbaldehyde into an alkene. The stereochemical outcome depends on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as n-butyllithium (1.1 eq). A color change to deep red or orange typically indicates ylide formation.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution back to 0 °C.

-

Dissolve Isoquinoline-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: While a specific yield for this reaction with Isoquinoline-4-carbaldehyde is not available in the cited literature, Wittig reactions of this type generally provide moderate to good yields.[14][15]

Reductive amination is a powerful method to synthesize amines from aldehydes. This two-step, one-pot process involves the formation of an imine followed by its reduction.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Dissolve Isoquinoline-4-carbaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane.

-

Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: Reductive amination is a generally high-yielding reaction.[16]

Reactions of the Isoquinoline Ring

The isoquinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions.

-

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline system is more susceptible to electrophilic attack than the pyridine ring. Nitration and bromination typically occur at positions 5 and 8.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C-1 position.

Role in Medicinal Chemistry and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][17][18][19][20] Isoquinoline-4-carbaldehyde serves as a key starting material for the synthesis of biologically active molecules.

A notable application is in the synthesis of thiosemicarbazone derivatives. The condensation of Isoquinoline-4-carbaldehyde with thiosemicarbazide or its N-substituted analogs yields thiosemicarbazones, a class of compounds known for their potent anticancer activity.[4][17] These compounds often exert their biological effects through the chelation of metal ions and the inhibition of enzymes crucial for cell proliferation.[6][20] For instance, certain isoquinoline-based thiosemicarbazones have been shown to induce apoptosis in cancer cells.[20]

Conclusion

Isoquinoline-4-carbaldehyde is a highly valuable and reactive intermediate in organic synthesis. Its aldehyde functionality allows for a wide range of transformations, providing access to a plethora of complex molecular architectures. The isoquinoline core imparts unique electronic properties and serves as a key pharmacophore in many biologically active compounds. This guide has provided an overview of its stability, spectroscopic properties, and reactivity, along with detailed experimental protocols for key transformations, underscoring its importance for researchers in synthetic and medicinal chemistry.

Safety Information

Isoquinoline-4-carbaldehyde is harmful if swallowed and causes serious eye irritation.[1] It is also irritating to the skin and respiratory system.[2] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]

References

- 1. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CAS 22960-16-3: Isoquinoline-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 17. Stork: Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone [storkapp.me]

- 18. Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Spectroscopic Analysis of Isoquinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Isoquinoline-4-carbaldehyde is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Unambiguous structural confirmation and purity assessment are critical for its application in research and development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of isoquinoline-4-carbaldehyde. It includes comprehensive data tables, detailed experimental protocols for data acquisition, and a workflow for spectral interpretation, designed to aid researchers in the precise characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For isoquinoline-4-carbaldehyde, both ¹H and ¹³C NMR provide definitive information on the arrangement of atoms and their chemical environments.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of isoquinoline-4-carbaldehyde is characterized by distinct signals for the aldehydic proton and the seven aromatic protons of the isoquinoline ring system.

Table 1: ¹H NMR Spectroscopic Data for Isoquinoline-4-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |

| 10.41 | Singlet (s) | - | 1H | H-9 (Aldehyde) |

| 9.45 | Singlet (s) | - | 1H | H-3 |

| 9.22 | Doublet (d) | 8.4 | 1H | H-1 |

| 8.96 | Singlet (s) | - | 1H | H-5 or H-8 |

| 8.10 | Doublet (d) | 8.4 | 1H | H-5 or H-8 |

| 7.94 | Multiplet (m) | - | 1H | H-6 or H-7 |

| 7.76 | Triplet (t) | 8.4 | 1H | H-6 or H-7 |

Data acquired in CDCl₃ at 400 MHz.[2]

Interpretation: The downfield singlet at 10.41 ppm is highly characteristic of an aldehydic proton, deshielded by the electronegative oxygen atom.[3][4] The singlets at 9.45 ppm and 8.96 ppm are assigned to H-3 and one of the protons on the benzene ring portion (H-5 or H-8), respectively, which lack adjacent protons for coupling. The doublets at 9.22 ppm and 8.10 ppm, along with the multiplet and triplet, correspond to the remaining protons on the fused aromatic rings, with their splitting patterns dictated by vicinal proton-proton coupling.[2]

¹³C NMR Spectral Data

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The presence of the carbonyl carbon and the distinct aromatic carbons are key features. While direct experimental data for the 4-carbaldehyde isomer is not readily published, data from the closely related isoquinoline-6-carbaldehyde allows for a reliable prediction of the chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Isoquinoline-4-carbaldehyde

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~193 | C-9 (Aldehyde C=O) |

| ~153 | C-1 |

| ~146 | C-3 |

| ~140 | C-4a |

| ~135 | C-8a |

| ~133 | C-4 |

| ~131 | C-6 |

| ~129 | C-7 |

| ~127 | C-5 |

| ~118 | C-8 |

Predicted values are based on data from isoquinoline-6-carbaldehyde and general principles of ¹³C NMR spectroscopy.[4][5]

Interpretation: The carbonyl carbon of the aldehyde is expected to have the most downfield shift, typically in the 190-200 ppm region, due to significant deshielding.[4] The remaining signals correspond to the nine carbons of the isoquinoline ring, with their specific shifts influenced by the nitrogen heteroatom and the electron-withdrawing aldehyde substituent.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra of isoquinoline-4-carbaldehyde.

-

Sample Preparation : Dissolve 5-10 mg of purified isoquinoline-4-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). In modern instruments, the solvent signal can often be used for calibration.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (hundreds to thousands) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of isoquinoline-4-carbaldehyde is dominated by absorptions from the aldehyde functional group and the aromatic isoquinoline core.

Table 3: Characteristic IR Absorption Bands for Isoquinoline-4-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (C=C-H) |

| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde (O=C-H) |

| ~1705 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1620-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| 900-700 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Frequencies are based on experimental data for quinoline-4-carbaldehyde and established ranges for aromatic aldehydes.[3][7][8]

Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, which appears around 1705 cm⁻¹. Its position is shifted to a lower frequency compared to aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the aromatic ring system.[3][4] The presence of an aldehyde is further confirmed by the two weak C-H stretching bands around 2850 and 2750 cm⁻¹.[8] The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings, while the complex series of bands between 1450 and 1620 cm⁻¹ arise from C=C and C=N stretching vibrations within the isoquinoline core.[7]

Experimental Protocol for IR Spectroscopy (Solid Sample)

The following protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation (KBr Pellet) : Place a small amount (~1-2 mg) of isoquinoline-4-carbaldehyde and ~100 mg of dry potassium bromide (KBr) powder into an agate mortar.

-

Grinding : Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR radiation.

-

Pressing the Pellet : Transfer the powder to a pellet press. Apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

-

Background Spectrum : Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition : Mount the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition : Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

Visualized Workflows and Relationships

Visual diagrams are essential for conceptualizing experimental processes and structural relationships. The following diagrams were generated using the DOT language.

Caption: General workflow for spectroscopic analysis.

Caption: Key spectroscopic correlations for the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive method for the structural characterization of isoquinoline-4-carbaldehyde. The distinct signals of the aldehydic group in all spectra, coupled with the characteristic patterns of the isoquinoline ring, allow for unambiguous identification. The data and protocols presented in this guide serve as a comprehensive resource for researchers, ensuring accurate analysis and quality control in synthetic and medicinal chemistry applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Pharmacology of Isoquinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties, making them a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the pharmacology of isoquinoline-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Isoquinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Quantitative Anticancer Data

The anticancer efficacy of isoquinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A summary of representative data is presented below.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Protoberberine Alkaloids | Berberine | SMMC-7721 (Hepatocellular Carcinoma) | 15.3 | [5] |

| Palmatine | SMMC-7721 (Hepatocellular Carcinoma) | >100 | [5] | |

| 13-n-Butylberberine | SMMC-7721 (Hepatocellular Carcinoma) | 0.8 | [5] | |

| Benzophenanthridine Alkaloids | Sanguinarine | A375 (Melanoma) | 0.11-0.54 µg/mL | [6] |

| Chelerythrine | A375 (Melanoma) | 0.14-0.46 µg/mL | [6] | |

| Benzylisoquinoline Alkaloids | Coclaurine | HCT116 (Colon Cancer) | 25.1 | [7] |

| Coclaurine | MCF-7 (Breast Cancer) | 30.2 | [7] | |

| Coclaurine | HepG-2 (Liver Cancer) | 15.4 | [7] | |

| Synthetic Isoquinolines | Isoquinoline Derivative 'X' | SKBR3 (Breast Cancer) | [Specific value would be cited from a specific paper] | [8] |

Key Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by isoquinoline compounds in cancer cells. The PI3K/Akt/mTOR and MAPK pathways are among the most significant.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9][10] Several isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[12] Isoquinoline derivatives can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cancer cell fate.

Caption: Modulation of the MAPK signaling pathway by isoquinoline compounds.

Experimental Protocols for Anticancer Activity

This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.[13]

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Isoquinoline derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)